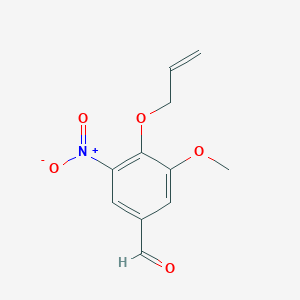![molecular formula C21H34N4O5Si B13843326 7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxytetradecanoic Acid-d11 is a deuterated form of 8-Hydroxytetradecanoic Acid, which is a hydroxylated fatty acid. The compound has the molecular formula C14H17D11O3 and a molecular weight of 255.44. It is primarily used in biochemical and proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxytetradecanoic Acid-d11 typically involves the hydroxylation of tetradecanoic acid (myristic acid) followed by deuteration. The hydroxylation can be achieved using various oxidizing agents such as potassium permanganate or osmium tetroxide. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be done using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of 8-Hydroxytetradecanoic Acid-d11 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale hydroxylation and deuteration reactions, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxytetradecanoic Acid-d11 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a deuterated alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions
Major Products
Oxidation: Formation of 8-oxotetradecanoic acid or 8-carboxytetradecanoic acid.
Reduction: Formation of tetradecanoic acid-d11.
Substitution: Formation of 8-halotetradecanoic acid-d11 or 8-aminotetradecanoic acid-d11
Aplicaciones Científicas De Investigación
8-Hydroxytetradecanoic Acid-d11 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of deuterated drugs and in the study of lipid metabolism
Mecanismo De Acción
The mechanism of action of 8-Hydroxytetradecanoic Acid-d11 involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies and metabolic research .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxytetradecanoic Acid: The non-deuterated form, which has similar chemical properties but lacks the stability provided by deuterium.
8-Oxotetradecanoic Acid: An oxidized form with a ketone group instead of a hydroxyl group.
8-Aminotetradecanoic Acid: A substituted form with an amino group replacing the hydroxyl group
Uniqueness
8-Hydroxytetradecanoic Acid-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Propiedades
Fórmula molecular |
C21H34N4O5Si |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C21H34N4O5Si/c1-20(2,3)31(7,8)27-11-13-14-15(30-21(4,5)29-14)18(28-13)25-10-9-12-16(25)23-19(22)24-17(12)26-6/h9-10,13-15,18H,11H2,1-8H3,(H2,22,23,24)/t13-,14?,15?,18-/m1/s1 |
Clave InChI |
JYDWCPAPYXMKPS-SEVFCGSRSA-N |
SMILES isomérico |
CC1(OC2[C@H](O[C@H](C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)

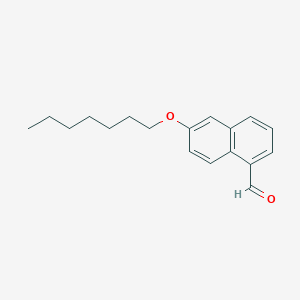
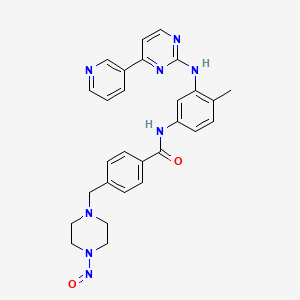
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
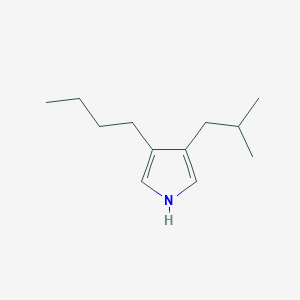
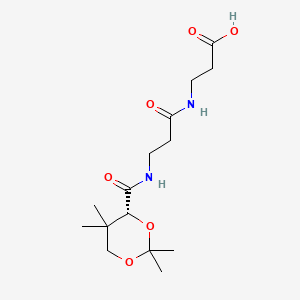
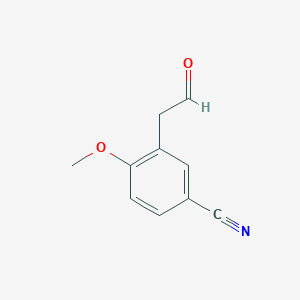
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

